

# An In-depth Technical Guide to the Physicochemical Properties of Ethyl Gallate

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## Compound of Interest

Compound Name: Ethyl gallate

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This technical guide provides a comprehensive overview of the core physicochemical properties of **ethyl gallate** (Ethyl 3,4,5-trihydroxybenzoate), a phenolic compound of significant interest in pharmaceutical and food industries for its antioxidant, anti-inflammatory, and anticancer properties. This document details these properties in structured tables, outlines the experimental protocols for their determination, and visualizes key biological pathways and experimental workflows.

## Core Physicochemical Properties of Ethyl Gallate

**Ethyl gallate** is the ethyl ester of gallic acid, characterized as a white to off-white crystalline powder.<sup>[1]</sup> Its chemical structure, featuring a benzene ring with three hydroxyl groups and an ethyl ester group, dictates its physicochemical behavior and biological activity.

## General and Physical Properties

The fundamental physical and chemical identifiers for **ethyl gallate** are summarized below.

Property	Value	Source(s)
Chemical Formula	C <sub>9</sub> H <sub>10</sub> O <sub>5</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	198.17 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
CAS Number	831-61-8	<a href="#">[2]</a> <a href="#">[5]</a>
Appearance	White to off-white crystalline powder	<a href="#">[1]</a> <a href="#">[7]</a>
Melting Point	149-154 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Boiling Point	447.3 °C at 760 mmHg (est.)	<a href="#">[2]</a> <a href="#">[9]</a>
pKa (Strongest Acidic)	8.04 - 8.11	<a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[10]</a>

## Solubility and Partitioning Behavior

The solubility and partitioning coefficient are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Property	Value	Conditions / Notes	Source(s)
Water Solubility	13,190 mg/L (Very slightly soluble)	@ 25 °C (est.)	<a href="#">[1]</a> <a href="#">[9]</a>
Solubility in Organic Solvents	Freely soluble in ethanol, ether, DMSO, dimethylformamide.	Soluble in methanol.	<a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[11]</a>
LogP (o/w)	1.30 - 1.48	Octanol-Water Partition Coefficient	<a href="#">[6]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[12]</a>

## Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of **ethyl gallate**.

Spectrum	Key Features	Source(s)
UV-Vis	$\lambda_{\text{max}}$ (neutral species) at 275 nm.	[5][13]
$^1\text{H}$ NMR	Spectrum available for structural confirmation.	[14]
IR	Spectrum available for functional group identification.	[4]

## Experimental Protocols for Physicochemical Property Determination

This section provides detailed methodologies for determining the key physicochemical properties of **ethyl gallate**.

### Melting Point Determination (Capillary Method)

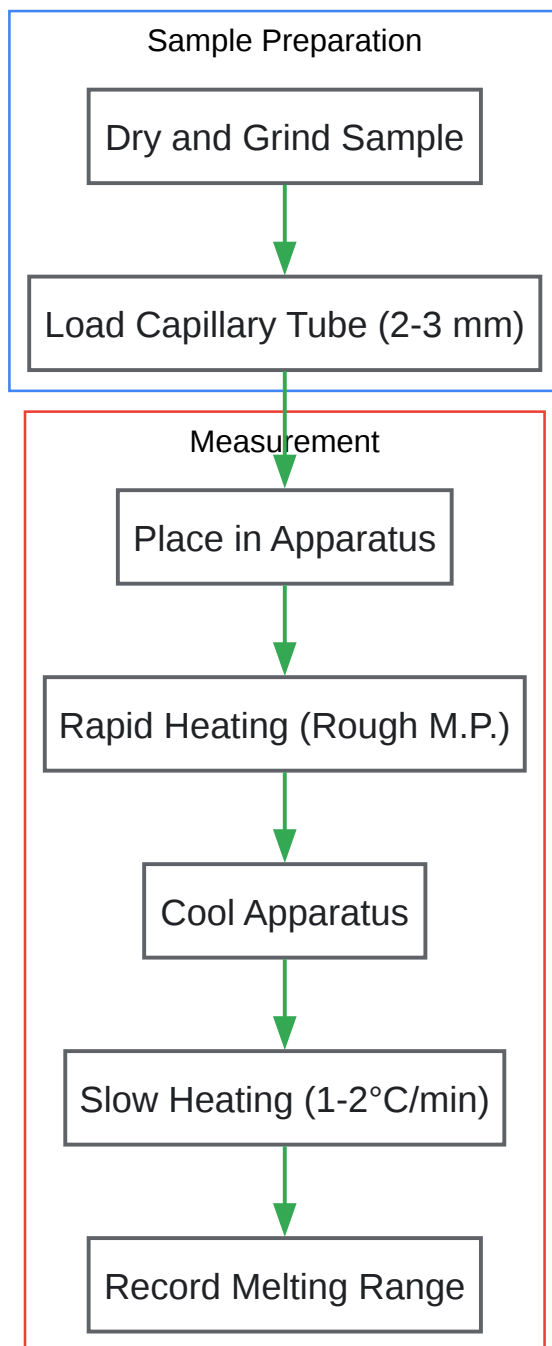
This method determines the temperature range over which a solid compound melts, which is an indicator of purity.[5] Pure crystalline solids exhibit a sharp melting point range of 1-2°C.[9]

Methodology:

- **Sample Preparation:** Ensure the **ethyl gallate** sample is thoroughly dried and finely ground into a powder.[14]
- **Capillary Loading:** Press the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[8][14]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus.[9]
- **Rough Determination:** Heat the sample rapidly (e.g., 4-5°C per minute) to find an approximate melting range.[14]

- Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary and heat at a slower rate (1-2°C per minute) when approaching the expected melting point.<sup>[6][14]</sup>
- Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a transparent liquid (complete melting). This range is the melting point.<sup>[8]</sup>

## Workflow for Melting Point Determination

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## Workflow for Melting Point Determination

## n-Octanol/Water Partition Coefficient (LogP) - Shake Flask Method (OECD 107)

This method measures the hydrophobicity of a compound, which is crucial for predicting its behavior in biological and environmental systems.<sup>[12]</sup> It is suitable for compounds with a logP value between -2 and 4.<sup>[1][12]</sup>

### Methodology:

- **Preparation:** Prepare a stock solution of **ethyl gallate** in n-octanol. Use n-octanol and water (or a suitable buffer like PBS, pH 7.2) that have been pre-saturated with each other.<sup>[11][13]</sup>
- **Partitioning:** In a centrifuge tube, combine measured volumes of the n-octanol stock solution and the aqueous phase. Prepare at least three replicates with different volume ratios of the two phases.<sup>[15][16]</sup>
- **Equilibration:** Agitate the tubes at a constant temperature (e.g., 20-25°C) until equilibrium is reached. This is typically done by mechanical shaking for a set period.<sup>[15]</sup>
- **Phase Separation:** Separate the n-octanol and aqueous phases by centrifugation. This is critical to prevent the formation of emulsions which can affect results.<sup>[12][16]</sup>
- **Concentration Analysis:** Determine the concentration of **ethyl gallate** in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.<sup>[15][16]</sup>
- **Calculation:** The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as logP. The six logP values from the duplicate runs should fall within a range of  $\pm 0.3$  units.<sup>[15]</sup>

## Acid Dissociation Constant (pKa) - Potentiometric Titration

The pKa value indicates the strength of an acid in solution and is vital for understanding a drug's solubility and absorption at different physiological pH values.

### Methodology:

- System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).<sup>[10]</sup><sup>[17]</sup>
- Sample Preparation: Dissolve a precisely weighed amount of **ethyl gallate** in a suitable solvent (e.g., water, or a water/ethanol mixture if solubility is low) to a known concentration (e.g., 1 mM).<sup>[10]</sup><sup>[18]</sup> Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.<sup>[10]</sup><sup>[17]</sup>
- Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.<sup>[10]</sup>
- Titration: Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound). Record the pH after each addition.<sup>[17]</sup><sup>[18]</sup>
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. Specifically, the pKa is equal to the pH at the half-equivalence point.<sup>[18]</sup> Perform at least three titrations to ensure reproducibility.<sup>[10]</sup>

## Spectroscopic Analysis

2.4.1. UV-Visible Spectroscopy This technique provides information on electronic transitions within the molecule, particularly conjugated systems.

Methodology:

- Sample Preparation: Prepare a dilute solution of **ethyl gallate** in a UV-transparent solvent (e.g., ethanol or methanol). Prepare a blank sample using only the solvent.<sup>[19]</sup><sup>[20]</sup>
- Baseline Correction: Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).<sup>[19]</sup><sup>[20]</sup>
- Measurement: Replace the blank with the sample cuvette and scan the absorbance across the same wavelength range.
- Analysis: Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ). For quantitative analysis, a calibration curve can be constructed based on the Beer-Lambert Law.

2.4.2. Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method) FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Methodology:

- Sample Preparation: Grind 1-2 mg of dry **ethyl gallate** into a fine powder using an agate mortar and pestle.[\[21\]](#)
- Mixing: Add approximately 100-200 mg of spectroscopy-grade, dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[\[21\]](#)[\[22\]](#)
- Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (e.g., 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[\[4\]](#)[\[22\]](#)
- Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should also be run for correction.[\[3\]](#)

2.4.3. Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) Spectroscopy  $^1\text{H}$  NMR provides detailed information about the structure of a molecule by mapping the hydrogen atoms.

Methodology:

- Sample Preparation: Dissolve 5-25 mg of **ethyl gallate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$ , Chloroform- $d$ ).[\[23\]](#)[\[24\]](#)
- Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[\[2\]](#)[\[7\]](#)
- Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[\[23\]](#)
- Analysis: Place the NMR tube in the spectrometer and acquire the spectrum. The resulting data will show chemical shifts, integration, and coupling patterns that are used for structural elucidation.

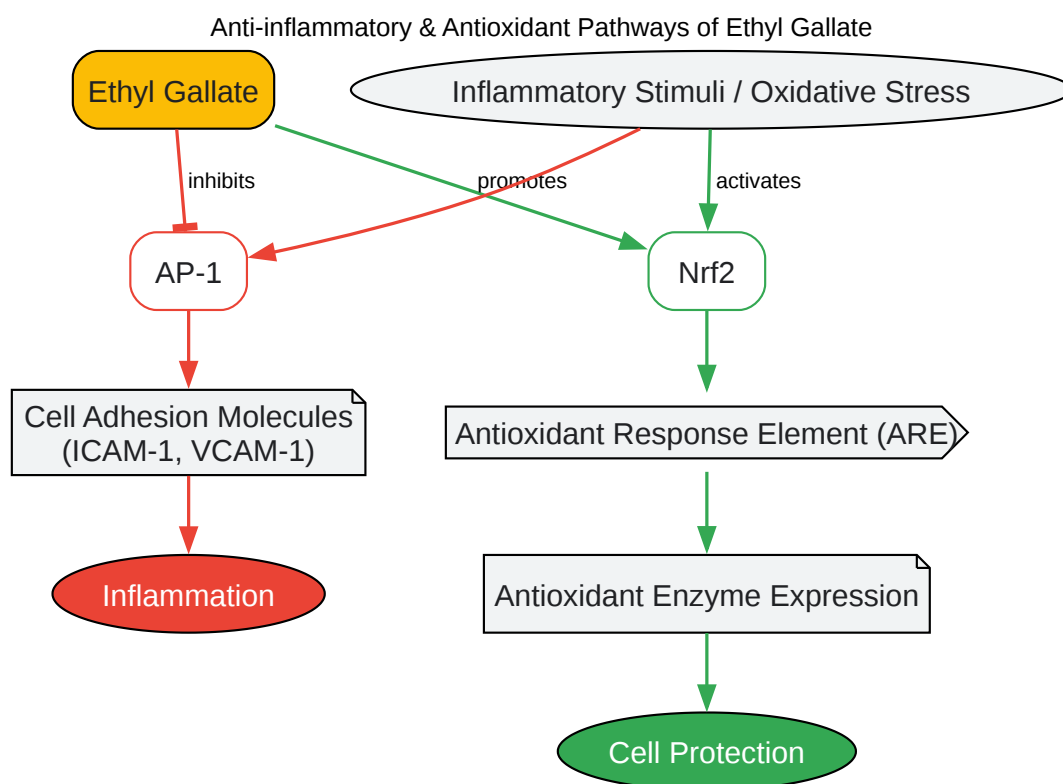
## Biological Activity and Key Signaling Pathways



**Ethyl gallate** exerts its biological effects by modulating several key cellular signaling pathways. Its antioxidant, anti-inflammatory, and anticancer activities are interconnected and often share common molecular targets.

## Anti-inflammatory and Antioxidant Pathways

**Ethyl gallate** has been shown to mitigate inflammatory responses and oxidative stress. It can inhibit the expression of cell adhesion molecules, such as ICAM-1 and VCAM-1, by blocking the AP-1 (Activator Protein-1) transcription factor.<sup>[16]</sup> Furthermore, related gallate compounds are known to attenuate acute lung injury through the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response.

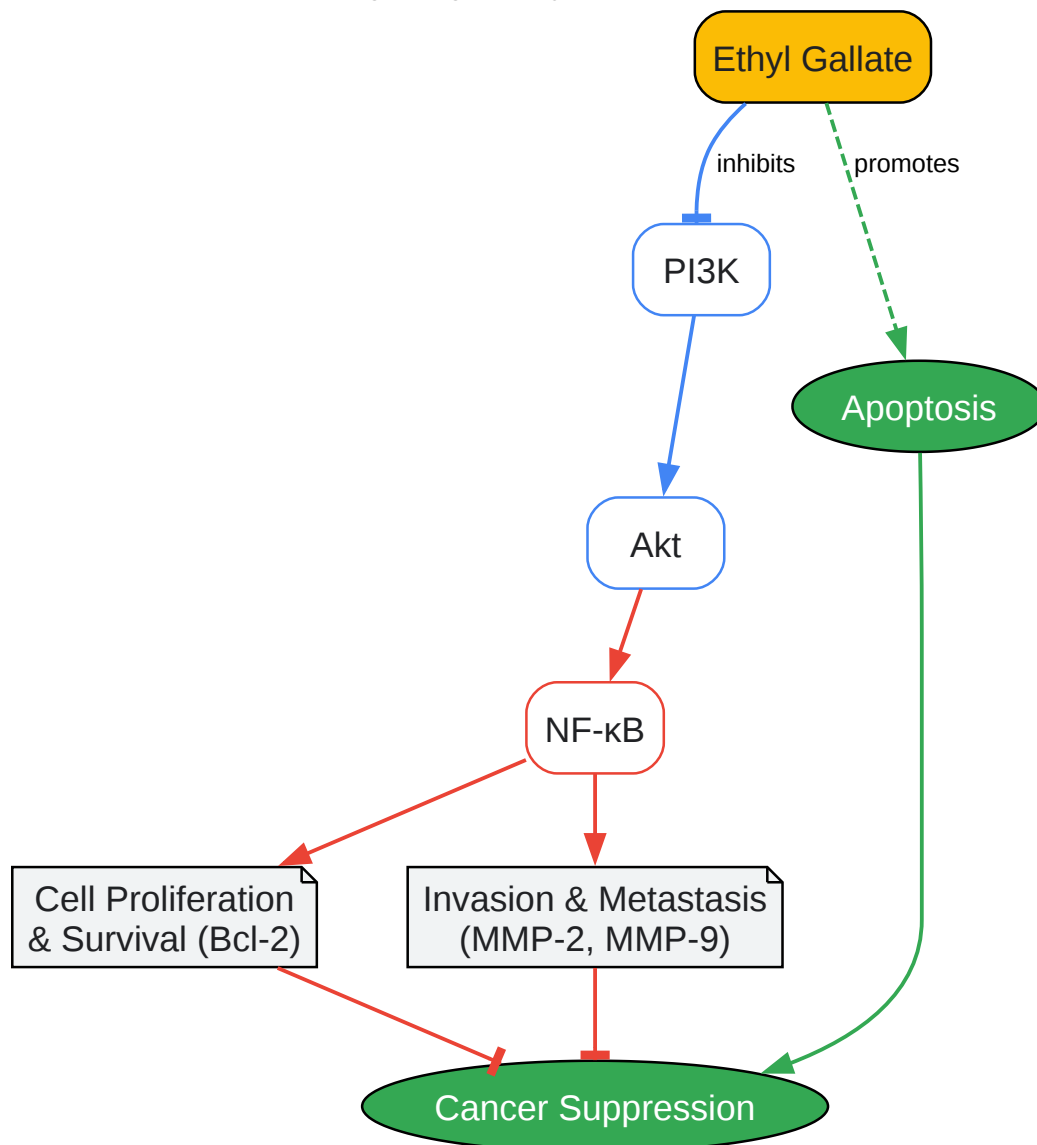


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Anti-inflammatory & Antioxidant Pathways of **Ethyl Gallate**

## Anticancer Signaling Pathway (Akt/NF- $\kappa$ B)

Studies have demonstrated that **ethyl gallate** can suppress the proliferation and invasion of cancer cells, notably in breast cancer models.[25] This activity is mediated through the modulation of the PI3K/Akt pathway and its downstream target, NF- $\kappa$ B (Nuclear Factor-kappa B).[25] By inhibiting the activation of Akt, **ethyl gallate** prevents the activation of NF- $\kappa$ B, which in turn downregulates the expression of proteins involved in cell survival (Bcl-2) and invasion (MMP-2, MMP-9).[25]

Anticancer Signaling of Ethyl Gallate via Akt/NF- $\kappa$ B[Click to download full resolution via product page](#)Anticancer Signaling of **Ethyl Gallate** via Akt/NF- $\kappa$ B

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Email: [info@benchchem.com](mailto:info@benchchem.com)